7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
Description
Properties
CAS No. |
919120-51-7 |
|---|---|
Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
7-fluoro-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H11FN2O/c13-7-3-4-10-9(6-7)8-2-1-5-14-12(16)11(8)15-10/h3-4,6,15H,1-2,5H2,(H,14,16) |
InChI Key |
HNLNLSDVCAGZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
One of the most common strategies for synthesizing this compound involves cyclization reactions of indole derivatives with piperidinones or related compounds. This method typically requires:
- Starting Materials : Indole derivatives (e.g., 2-fluoro-5-methylaniline) and piperidinones.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid or Lewis acids.
- Combine the indole derivative with a piperidinone in a suitable solvent (e.g., toluene).
- Heat the mixture under reflux while removing water using a Dean-Stark apparatus.
- After completion, cool the reaction mixture and purify the product through standard techniques such as column chromatography.
Fluorination Steps
Fluorination is a crucial step in synthesizing 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one:
- Reagents : Use of fluorinated reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Treat the indole derivative with the fluorinating agent in an inert atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolate and purify the fluorinated product.
Detailed Methodology
The following sections outline specific methodologies reported for synthesizing 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one.
Synthesis via Indole Derivative Coupling
A notable method involves coupling an indole derivative with a substituted piperidinone:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Fluoro-5-methylaniline + 4-Piperidone | Reflux in Toluene | 90% |
| 2 | Add p-TsOH as catalyst | Maintain under reflux for 15 hours | - |
| 3 | Cool and wash with NaHCO₃ | Purify by vacuum distillation | - |
This method yielded a bright yellow oil that was sufficiently pure for further reactions without additional purification steps.
Use of LDA for Cyclization
Another efficient method involves using lithium diisopropylamide (LDA) to facilitate cyclization:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Imine from previous step + LDA | Cool to -78 °C then allow to warm to room temperature | Quantitative conversion after 5 hours at reflux |
| 2 | Quench with water and filter through celite | Wash with CH₂Cl₂ and dry over Na₂SO₄ | - |
This method demonstrated high efficiency in converting imines into the desired tetrahydroazepine structure.
Characterization Techniques
After synthesis, the characterization of 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is crucial to confirm its structure and purity:
- Nuclear Magnetic Resonance (NMR) : Used to determine structural integrity and purity.
Example NMR data:
- $$^{19}F$$ NMR showed signals at δ -135.1 ppm confirming fluorine incorporation.
- Mass Spectrometry (MS) : High-resolution mass spectrometry confirmed molecular weight consistency with calculated values.
Chemical Reactions Analysis
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles that can replace specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde derivative, while reduction may yield a fully saturated azepinoindole
Biological Activity
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one can be represented as follows:
This compound features a fluorine atom that may enhance its biological activity by influencing its interaction with biological targets.
Antineoplastic Activity
Research has indicated that indole-based compounds exhibit promising antitumor activity. In a study examining the structure-activity relationship (SAR) of various indole derivatives, 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one demonstrated significant inhibitory effects on cancer cell lines. The IC50 values for various cancer types were reported as follows:
| Cancer Type | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| A549 (Lung Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.2 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Neuroprotective Effects
7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one has also been evaluated for neuroprotective properties. A study focused on its effects against oxidative stress-induced neuronal damage demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide. The protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels.
| Parameter | Control | Treatment (10 µM) |
|---|---|---|
| Cell Viability (%) | 45 | 75 |
| ROS Levels (µM) | 12 | 6 |
| Antioxidant Enzyme Activity (U/mg protein) | 0.5 | 1.2 |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial in the treatment of Alzheimer's disease. The compound exhibited competitive inhibition against both enzymes with IC50 values of:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.15 |
| Butyrylcholinesterase (BChE) | 0.20 |
These findings indicate that 7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one could be a lead candidate for further development as a therapeutic agent for neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antioxidant Activity : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
- Cholinergic Modulation : Competitive inhibition of cholinesterases increases acetylcholine levels in synaptic clefts.
Case Studies
A notable case study involved a preclinical trial where mice treated with the compound showed improved cognitive function in memory tests compared to control groups. The results suggested that the compound could enhance synaptic plasticity and memory retention.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Hydroxyl : Replacing the 7-hydroxy group in kb-NB123-57 with fluorine increases molecular weight by ~16 Da and introduces steric and electronic differences. Fluorine’s electronegativity may enhance metabolic stability compared to hydroxyl groups .
- Positional Isomerism: The 6-fluoro carbazole derivative (4a) shares a similar molecular weight but differs in ring fusion (carbazole vs. azepino-indole), leading to distinct conformational and electronic properties .
Key Observations :
- Lower yields for 6a (56%) compared to non-fluorinated analogs (e.g., kb-NB123-57 at 89%) may reflect fluorine’s destabilizing effects during cyclization .
- β-Carbolinones like 4-2 achieve higher yields (up to 85%) when electron-withdrawing groups (e.g., COOEt, CN) are present, highlighting substituent-dependent efficiency .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
